6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile
Description
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with dimethoxy groups, a carbonitrile moiety, and a piperidine ring linked to a tetrahydroisoquinoline-carbonyl group. Its design integrates pharmacophores common in bioactive molecules, such as the quinoline scaffold (known for intercalation with DNA or enzyme inhibition) and the tetrahydroisoquinoline moiety (associated with neuroactivity and cytotoxicity) . Below, we compare this compound to structural and functional analogs, emphasizing synthesis, substituent effects, and biological performance.
Properties
IUPAC Name |
4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-33-24-13-22-23(14-25(24)34-2)29-16-21(15-28)26(22)30-10-8-19(9-11-30)27(32)31-12-7-18-5-3-4-6-20(18)17-31/h3-6,13-14,16,19H,7-12,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBFUZXOHMIXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxyquinoline with 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid, followed by cyclization and functional group modifications. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated quinoline derivatives. These products can further undergo additional modifications to yield a wide range of compounds with diverse biological activities .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile exhibit significant anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds with this structure have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. For instance, certain derivatives have shown promise in models of Parkinson's disease by enhancing dopamine levels and providing neuroprotection against neurotoxins .
Antidepressant Properties
The piperidine component of the compound suggests potential antidepressant activity. Research into related compounds indicates that they may interact with neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways . This could position the compound as a candidate for further studies in the treatment of depression.
Antimicrobial Activity
Preliminary studies have indicated that quinoline derivatives possess antimicrobial properties against various pathogens. The presence of functional groups such as methoxy and carbonitrile may enhance the antibacterial efficacy of the compound .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Pyrido[2,1-a]isoquinoline Derivatives
Compounds like 3-aryl-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile () share the dimethoxy and carbonitrile groups but replace the piperidine-tetrahydroisoquinoline unit with a fused pyrido-isoquinoline system. Synthesis involves piperidine-catalyzed cyclization in ethanol, yielding 52–60% .
2.1.2. Piperidine-Linked Isoquinolines
- 6,7-Dimethoxy-1-(4-methyl-3-p-tolyl-piperazin-1-yl)-isoquinoline-4-carbonitrile () substitutes the piperidine group with a piperazine ring and adds a p-tolyl group.
- PA-082 Derivative () features a benzyl-piperidine-methyl group and multiple methoxy substituents, resulting in a higher molecular weight (542.67 g/mol vs. ~480 g/mol for the main compound). The extended hydrophobic regions in PA-082 may enhance lipid solubility but reduce aqueous bioavailability .
Tetrahydroisoquinoline-Carbonyl Derivatives
Functional Analogues
2.2.1. Antimicrobial Activity
- Quinoline-3-carboxylic Acid Derivatives () with piperidin-1-yl groups (e.g., 19h, 19i) show antibacterial activity (MIC: 0.5–8 µg/mL against S. aureus and E. coli). Their methoxybenzyloxyimino substituents enhance bacterial membrane penetration, a feature absent in the main compound, which may limit its antibacterial efficacy despite structural similarities .
- (E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-tetrahydroisoquinoline () demonstrates moderate antibacterial activity (MIC: 16–32 µg/mL).
2.2.2. Antitumor Activity
- 4-Amino-pyrido[2,1-a]isoquinoline-dicarbonitriles () exhibit cytotoxicity (IC₅₀: 8–12 µM against MCF-7 cells) via intercalation and topoisomerase inhibition. The main compound’s tetrahydroisoquinoline-carbonyl group could enhance DNA binding affinity, though its carbonitrile group may reduce solubility compared to amino-substituted analogs .
Biological Activity
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinoline Core : The quinoline moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Tetrahydroisoquinoline : This fragment is associated with neuroprotective effects and has been studied for its role in treating neurodegenerative diseases.
- Piperidine Ring : Often contributes to the modulation of neurotransmitter systems.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. A study on related tetrahydroisoquinoline derivatives revealed:
- Cytotoxic effects on human tumor cell lines such as HepG2 and NCI-H661. The mechanism appears to involve the induction of apoptosis .
Neuroprotective Effects
The tetrahydroisoquinoline structure is linked to neuroprotective effects:
- Case studies have demonstrated that derivatives can reduce oxidative stress and improve cognitive function in animal models of neurodegeneration .
The proposed mechanisms of action include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Neurotransmitter Systems : The piperidine moiety could interact with dopamine receptors, enhancing dopaminergic signaling which is beneficial in neurodegenerative conditions .
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antimicrobial activity against Candida albicans | Disk diffusion method |
| Study 2 | Induction of apoptosis in HepG2 cells | MTT assay |
| Study 3 | Neuroprotective effects in a rat model | Behavioral tests and biochemical assays |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
- Methodology : The synthesis of structurally related quinoline-isoquinoline hybrids often involves condensation reactions. For example, pyrido[2,1-a]isoquinoline derivatives are synthesized by reacting 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile with arylidenemalononitrile in boiling acetonitrile using piperidine as a catalyst . Key intermediates include tetrahydroisoquinoline precursors and functionalized piperidine derivatives.
- Critical Steps :
- Use of piperidine to catalyze cyclocondensation.
- Optimization of solvent polarity (e.g., acetonitrile) to enhance regioselectivity.
- Purification via column chromatography with ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : To confirm proton environments (e.g., methoxy groups at C6/C7) and carbon backbone. For example, quinoline derivatives show characteristic aromatic protons at δ 8.5–7.5 ppm .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
- Methodology :
- Molecular Docking : Screen against targets like kinases or G-protein-coupled receptors (GPCRs) using software such as AutoDock. Isoquinoline derivatives are known to interact with adrenoreceptors and cholinesterases .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like LogP and topological polar surface area (TPSA).
Q. What experimental strategies address low solubility in biological assays?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the quinoline core .
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) for in vitro studies.
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Replication : Conduct parallel assays (e.g., MTT for cytotoxicity, ELISA for target inhibition) across multiple cell lines .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects.
- Structural Analog Comparison : Test derivatives with modified piperidine or tetrahydroisoquinoline moieties to isolate pharmacophoric groups .
Q. What are the challenges in achieving regioselectivity during functionalization of the quinoline core?
- Methodology :
- Directed Metalation : Use lithiation at C4/C8 positions with LDA (lithium diisopropylamide) to install substituents .
- Protection/Deprotection : Temporarily block reactive sites (e.g., methoxy groups) with TMSCl (trimethylsilyl chloride) before introducing piperidine-linked moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
